

# Comparative Analysis of DOG-IM4 Lipid Nanoparticles for mRNA Delivery

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An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with delivery systems playing a pivotal role in their efficacy and stability. Among the innovative solutions, the novel ionizable lipid, **DOG-IM4**, has emerged as a promising component of lipid nanoparticles (LNPs) for robust mRNA delivery. This guide provides a comprehensive comparative analysis of **DOG-IM4**, presenting experimental data on its performance against other established lipid-based formulations.

## Performance Comparison of Ionizable Lipids in LNP Formulations

The efficacy of **DOG-IM4** has been benchmarked against other ionizable lipids, notably L319 and MC3, in preclinical studies. The following table summarizes key performance indicators from comparative experiments involving the delivery of mRNA encoding for human erythropoietin (hEPO) and influenza hemagglutinin (HA).



Performance Metric	DOG-IM4 LNP	L319 LNP	MC3 LNP	DOG-IM2 LNP
mRNA Encapsulation Efficiency	~75%[1]	Nearly 100%[1]	Not specified	~50% (25% lower than DOG- IM4)[1]
Particle Size (average)	~130 nm[1]	~130 nm[1]	Not specified	Not specified
Surface Charge (zeta potential)	Negative	-13.9 mV	Not specified	Not specified
In Vivo Protein Expression (hEPO)	Maintained >80% expression after 25 weeks at 4°C	Lost >80% of protein expression capacity after 25 weeks at 4°C	Lost >80% of protein expression capacity after 25 weeks at 4°C	Not specified
Immunogenicity (HA mRNA)	Induced high and homogeneous HI titers in mice	Induced similar HI titers to DOG- IM4 at a 50 μg dose in macaques	Not specified	Induced lower functional antibody titers than DOG-IM4 in mice
Stability at 4°C in PBS	Remarkable stability, retaining most in vivo protein expression capacity after 25 weeks	Poor stability, with significant loss of protein expression capacity after 25 weeks	Poor stability, with significant loss of protein expression capacity after 25 weeks	Not specified

## **Experimental Methodologies**

The following protocols provide an overview of the key experiments cited in the comparative analysis of **DOG-IM4** LNPs.

## **Lipid Nanoparticle (LNP) Formulation**



LNPs were formulated using a microfluidic mixing technique. The lipid components were dissolved in ethanol at specific molar ratios. For **DOG-IM4** LNPs, the typical molar ratio was 50:10:38.5:1.5, consisting of the ionizable lipid (**DOG-IM4** or comparator), a phospholipid (DSPC), cholesterol, and a PEG-lipid (DMG-PEG2000). This ethanol-lipid mixture was rapidly mixed with an aqueous solution of mRNA in a citrate buffer (pH 4.0) using a microfluidic device. The resulting LNPs were then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

#### In Vivo Transfection and Protein Expression Studies

For in vivo studies, mice were administered with LNP-encapsulated mRNA. To assess protein expression, hEPO mRNA was used, and the levels of hEPO in the serum of the mice were measured at different time points (e.g., 6 and 24 hours) post-injection using an ELISA. For reporter gene expression, firefly luciferase (FLuc) mRNA was administered, and luciferase activity in the injected muscles was quantified using an in vivo imaging system.

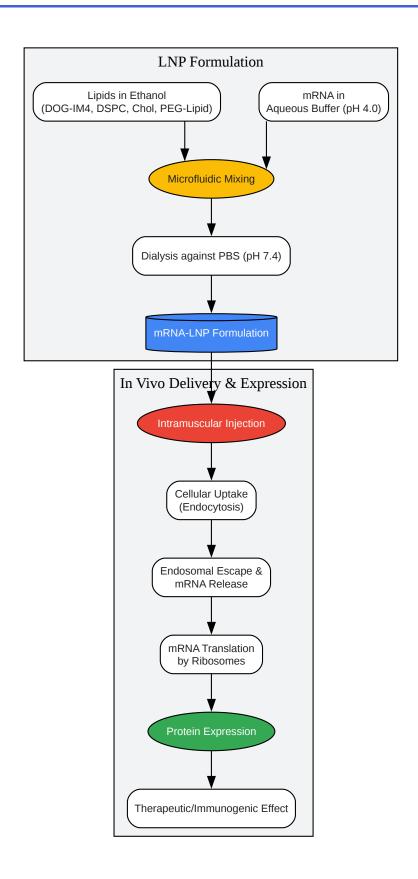
#### **Immunogenicity Studies**

To evaluate the immunogenic potential, mice and cynomolgus macaques were immunized with LNPs containing mRNA encoding for influenza hemagglutinin (HA). The immune response was assessed by measuring the hemagglutination inhibiting (HI) antibody titers in the sera of the animals at specified time points post-immunization.

#### **Visualizing LNP-Mediated mRNA Delivery**

The following diagram illustrates the general workflow of LNP formulation and subsequent in vivo mRNA delivery leading to protein expression.



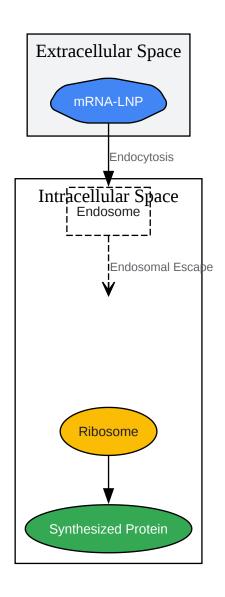


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Caption: Workflow of LNP formulation and in vivo mRNA delivery.



The process of LNP-mediated transfection involves the encapsulation of mRNA within the lipid nanoparticle, followed by cellular uptake and endosomal escape of the mRNA into the cytoplasm, where it can be translated into the desired protein.



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Caption: Cellular mechanism of LNP-mediated mRNA transfection.

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#### References

- 1. An imidazole modified lipid confers enhanced mRNA-LNP stability and strong immunization properties in mice and non-human primates PMC [pmc.ncbi.nlm.nih.gov]
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